(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 62510-60-5
VCID: VC2453507
InChI: InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H
SMILES: C1C(C=CS1(=O)=O)N.Cl
Molecular Formula: C4H8ClNO2S
Molecular Weight: 169.63 g/mol

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride

CAS No.: 62510-60-5

Cat. No.: VC2453507

Molecular Formula: C4H8ClNO2S

Molecular Weight: 169.63 g/mol

* For research use only. Not for human or veterinary use.

(1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride - 62510-60-5

Specification

CAS No. 62510-60-5
Molecular Formula C4H8ClNO2S
Molecular Weight 169.63 g/mol
IUPAC Name 1,1-dioxo-2,3-dihydrothiophen-3-amine;hydrochloride
Standard InChI InChI=1S/C4H7NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h1-2,4H,3,5H2;1H
Standard InChI Key LKFDPRBLUFZFJH-UHFFFAOYSA-N
SMILES C1C(C=CS1(=O)=O)N.Cl
Canonical SMILES C1C(C=CS1(=O)=O)N.Cl

Introduction

General Synthesis Pathway

The synthesis of (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride typically involves:

  • Oxidation: A thiophene derivative is oxidized using agents such as hydrogen peroxide or peracids to introduce the dioxido functionality.

  • Amination: The oxidized thiophene undergoes nucleophilic substitution with ammonia or an amine precursor to introduce the amine group.

  • Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt.

Experimental Conditions

Key parameters such as reaction temperature, solvent choice (e.g., ethanol or dichloromethane), and purification steps (e.g., recrystallization) are optimized to achieve high yield and purity.

Pharmaceutical Research

Thienylamine derivatives, including this compound, are studied for their biological activities due to their structural similarity to bioactive molecules:

  • Antimicrobial Activity: Potential use against bacterial and fungal pathogens.

  • Anti-inflammatory Effects: Sulfur-containing heterocycles often exhibit anti-inflammatory properties.

  • Drug Design: Serves as a scaffold for developing inhibitors targeting enzymes or receptors.

Material Science

The electronic properties of thiophene derivatives make them candidates for use in organic electronics or as intermediates in polymer synthesis.

Toxicity

While specific data for this compound is limited, general precautions for handling sulfur-containing heterocycles apply:

  • Avoid inhalation or ingestion.

  • Use personal protective equipment (PPE), including gloves and goggles.

Storage

Store in a cool, dry place away from light and moisture to prevent degradation.

Research Findings

Although specific studies on (1,1-Dioxido-2,3-dihydro-3-thienyl)amine hydrochloride are scarce, related compounds have demonstrated significant pharmacological potential:

  • Studies on similar thienylamines reveal antimicrobial and enzyme-inhibitory properties .

  • Oxidized thiophene derivatives are being explored for their role in neurodegenerative diseases and cancer therapy .

This compound represents a promising candidate for further exploration in both pharmaceutical and material science domains due to its unique structure and functional versatility.

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